molecular formula C10H11N3O2 B14405783 6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one CAS No. 87428-13-5

6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B14405783
CAS No.: 87428-13-5
M. Wt: 205.21 g/mol
InChI Key: QFCHOMSKAYXWCE-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a triazine ring fused with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzylamine with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.

    Phenolic compounds in Betula pendula: Include various methoxyphenyl derivatives with different biological activities.

Uniqueness

6-(2-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its triazine ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

87428-13-5

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(2-methoxyphenyl)-4,5-dihydro-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H11N3O2/c1-15-9-5-3-2-4-7(9)8-6-11-10(14)13-12-8/h2-5H,6H2,1H3,(H2,11,13,14)

InChI Key

QFCHOMSKAYXWCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=O)NC2

Origin of Product

United States

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